molecular formula C23H21Cl2N3O2S B12148326 (5E)-2-(2,4-dichlorophenyl)-5-[2-(hexyloxy)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5E)-2-(2,4-dichlorophenyl)-5-[2-(hexyloxy)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B12148326
M. Wt: 474.4 g/mol
InChI Key: GFIPZCLIDXYRJI-DEDYPNTBSA-N
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Description

(5E)-2-(2,4-dichlorophenyl)-5-[2-(hexyloxy)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a thiazolo-triazole core, which is often associated with significant biological activities.

Preparation Methods

The synthesis of (5E)-2-(2,4-dichlorophenyl)-5-[2-(hexyloxy)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the thiazolo-triazole core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the dichlorophenyl group: This step often involves electrophilic aromatic substitution reactions.

    Attachment of the hexyloxybenzylidene group: This can be done through condensation reactions under specific conditions.

Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction environments.

Chemical Reactions Analysis

(5E)-2-(2,4-dichlorophenyl)-5-[2-(hexyloxy)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the conditions and reagents used.

The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: Due to its unique structure, it may exhibit biological activities that can be explored for drug development.

    Medicine: It could be investigated for its potential therapeutic properties.

    Industry: The compound may find applications in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of (5E)-2-(2,4-dichlorophenyl)-5-[2-(hexyloxy)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets. These interactions can lead to the modulation of biological pathways, potentially resulting in therapeutic effects. The exact molecular targets and pathways involved would require further research to elucidate.

Comparison with Similar Compounds

Similar compounds to (5E)-2-(2,4-dichlorophenyl)-5-[2-(hexyloxy)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one include:

Properties

Molecular Formula

C23H21Cl2N3O2S

Molecular Weight

474.4 g/mol

IUPAC Name

(5E)-2-(2,4-dichlorophenyl)-5-[(2-hexoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C23H21Cl2N3O2S/c1-2-3-4-7-12-30-19-9-6-5-8-15(19)13-20-22(29)28-23(31-20)26-21(27-28)17-11-10-16(24)14-18(17)25/h5-6,8-11,13-14H,2-4,7,12H2,1H3/b20-13+

InChI Key

GFIPZCLIDXYRJI-DEDYPNTBSA-N

Isomeric SMILES

CCCCCCOC1=CC=CC=C1/C=C/2\C(=O)N3C(=NC(=N3)C4=C(C=C(C=C4)Cl)Cl)S2

Canonical SMILES

CCCCCCOC1=CC=CC=C1C=C2C(=O)N3C(=NC(=N3)C4=C(C=C(C=C4)Cl)Cl)S2

Origin of Product

United States

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